1-(5-Bromo-1-benzofuran-2-yl)-2-(3-methylpyrazol-1-yl)ethanol
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Overview
Description
1-(5-Bromo-1-benzofuran-2-yl)-2-(3-methylpyrazol-1-yl)ethanol is an organic compound that features a benzofuran ring substituted with a bromine atom and a pyrazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-1-benzofuran-2-yl)-2-(3-methylpyrazol-1-yl)ethanol typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of a bromine atom to the benzofuran ring.
Formation of the Pyrazole Ring: Synthesis of the 3-methylpyrazole moiety.
Coupling Reaction: Linking the brominated benzofuran with the pyrazole ring through an appropriate linker, such as an ethanol group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-1-benzofuran-2-yl)-2-(3-methylpyrazol-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: Conversion of the ethanol group to a carboxylic acid or aldehyde.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a new functional group in place of the bromine atom.
Scientific Research Applications
1-(5-Bromo-1-benzofuran-2-yl)-2-(3-methylpyrazol-1-yl)ethanol may have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a lead compound for drug development due to its unique structure.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Chemical Biology: Use as a probe to study biological pathways and molecular interactions.
Material Science:
Mechanism of Action
The mechanism of action of 1-(5-Bromo-1-benzofuran-2-yl)-2-(3-methylpyrazol-1-yl)ethanol would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and affecting cellular processes. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromo-1-benzofuran-2-yl)-2-(1H-pyrazol-1-yl)ethanol: Similar structure but with a different substitution pattern on the pyrazole ring.
1-(5-Bromo-1-benzofuran-2-yl)-2-(3-methyl-1H-pyrazol-4-yl)ethanol: Another isomer with a different substitution pattern on the pyrazole ring.
Uniqueness
1-(5-Bromo-1-benzofuran-2-yl)-2-(3-methylpyrazol-1-yl)ethanol is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
1-(5-bromo-1-benzofuran-2-yl)-2-(3-methylpyrazol-1-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c1-9-4-5-17(16-9)8-12(18)14-7-10-6-11(15)2-3-13(10)19-14/h2-7,12,18H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOKIPNMEWJGES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CC(C2=CC3=C(O2)C=CC(=C3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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